molecular formula C23H21N3O3S B2628845 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895446-88-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No.: B2628845
CAS No.: 895446-88-5
M. Wt: 419.5
InChI Key: PKIQDRDFEDYGAF-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide is a synthetic organic compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. The benzimidazole nucleus is known for its wide range of biological activities, including antiviral, antitumor, and antimicrobial properties .

Mechanism of Action

While the specific mechanism of action for “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is not mentioned in the sources, imidazole derivatives have been broadly examined for their anticancer potential . They have been found to inhibit the growth of certain cell lines .

Future Directions

The experimental results and drug-likeness properties of similar compounds suggest potential applications, which can be developed as potent drugs in the future . The development of new compounds based upon a benzimidazole thiourea moiety that has unique properties related to elastase inhibition, free radical scavenging activity and its DNA binding ability is of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide is unique due to its tosyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other benzimidazole derivatives that may lack this functional group .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16-6-12-19(13-7-16)30(28,29)15-14-22(27)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQDRDFEDYGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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